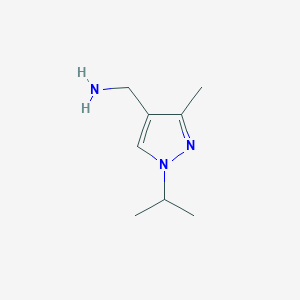

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine

Description

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is a pyrazole-derived amine characterized by a methylamine group at the 4-position of the pyrazole ring, with an isopropyl substituent at the 1-position and a methyl group at the 3-position. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, particularly as ligands for receptors such as thermoTRP channels, where substituent patterns dictate selectivity and potency .

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(3-methyl-1-propan-2-ylpyrazol-4-yl)methanamine |

InChI |

InChI=1S/C8H15N3/c1-6(2)11-5-8(4-9)7(3)10-11/h5-6H,4,9H2,1-3H3 |

InChI Key |

SRZBTNYOFYINKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CN)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine span various fields, including:

- Drug Discovery The structural features of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine suggest potential pharmacological effects, particularly in the central nervous system and other biological pathways. It can be used in interaction studies to understand how this compound behaves in biological systems. Such studies are essential for establishing structure-activity relationships and guiding further development.

- Agrochemicals Pyrazoles, in general, have potential applications in the agrochemical and medicinal chemistry industries as pesticides .

- Organic Synthesis (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine is a complex compound that can be used as a building block in multi-step organic synthesis.

Potential Biological Activities

The biological activity of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine has been explored through various studies. Its structural features suggest potential pharmacological effects, particularly in the central nervous system and other biological pathways. Several compounds share structural similarities with (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring with methyl group | Antimicrobial |

| 3-Methylpyrazole | Pyrazole ring with methyl at position 3 | Neuroactive |

| 2-Methoxyethylamine | Simple ether amine | Antidepressant potential |

What distinguishes (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine from these compounds is its combination of both a complex pyrazole structure and an extended methoxyethyl side chain. This unique configuration may enhance its biological activity profile compared to simpler analogs.

Mechanism of Action

The mechanism of action of C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Features a cyclopropylamine group at the 4-position, a pyridine ring at the 1-position, and a methyl group at the 3-position.

- Synthesis : Prepared via copper(I)-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9% .

- Properties : Melting point 104–107°C; characterized by $^1$H NMR, $^{13}$C NMR, and HRMS .

{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

- Structure : Difluoromethyl group at the 1-position and methylamine at the 3-position.

4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine

- Structure : Complex heterocyclic system with imidazole and triazole moieties.

- Relevance : Demonstrates how additional rings (e.g., triazole) increase molecular complexity and may alter binding kinetics .

Structure-Activity Relationships (SAR)

- Cyclopropyl (N-Cyclopropyl analog): Smaller ring size may enhance conformational flexibility, affecting ligand-receptor interactions . Difluoromethyl (Fluorinated analog): Increases electronegativity and metabolic resistance, a common strategy in drug design .

Biological Activity

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is a synthetic compound classified within the pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by their unique nitrogen-containing structure, which contributes to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H15N3

- Molecular Weight : 153.22 g/mol

- CAS Number : 1007540-98-8

- Structure : The compound features an isopropyl group and a methylamine moiety attached to the pyrazole ring, enhancing its chemical reactivity and biological potential.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anti-inflammatory Properties : Compounds within the pyrazole family have shown promise in inhibiting inflammatory pathways. Studies indicate that structural modifications can enhance anti-inflammatory effects, potentially through the inhibition of NF-κB signaling pathways .

- Antimicrobial Activity : Research has highlighted the potential of pyrazole derivatives as antimicrobial agents. The presence of specific substituents can influence their efficacy against various bacterial strains .

- Anticancer Activity : Some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in tumor cells, indicating their potential as anticancer agents .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory responses and cancer progression.

- Interaction with Cellular Receptors : The compound may interact with specific receptors or signaling pathways, modulating cellular responses to stimuli.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Anticancer | Induction of apoptosis in tumor cells |

Case Study 1: Anti-inflammatory Activity

In a study evaluating a range of pyrazolo[1,5-a]quinazoline compounds, several derivatives exhibited IC50 values below 50 μM against LPS-induced inflammatory markers. The structural features that enhanced their activity included specific substitutions on the pyrazole ring .

Case Study 2: Anticancer Efficacy

Research conducted on various pyrazole derivatives indicated that modifications at the 4-position significantly increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. For example, a derivative similar to this compound displayed an IC50 value of approximately 14.31 µM against MCF-7 cells .

Q & A

Q. What are the established synthetic methodologies for C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine, and what critical parameters influence reaction efficiency?

The synthesis of pyrazole-based methylamine derivatives typically involves palladium- or copper-catalyzed coupling reactions. For example, a related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized using cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Key parameters include:

- Catalyst selection : Copper(I) bromide enhances coupling efficiency in heterocyclic systems.

- Solvent choice : Polar aprotic solvents like DMSO improve solubility of intermediates.

- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the target compound in pure form.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structural integrity of this compound?

Structural validation requires multi-spectral analysis:

- ¹H NMR : Peaks for the isopropyl group (δ ~1.2–1.4 ppm, doublet) and pyrazole ring protons (δ ~7.5–8.5 ppm) confirm substitution patterns .

- ¹³C NMR : Signals for the methylamine moiety (δ ~40–50 ppm) and pyrazole carbons (δ ~110–150 ppm) verify connectivity .

- HRMS : A molecular ion peak matching the exact mass (e.g., m/z 215 [M+H]⁺ for a related compound) ensures molecular formula accuracy .

Advanced Research Questions

Q. What strategies can be implemented to enhance the low yield observed in the synthesis of pyrazole-based methylamine derivatives?

Low yields (e.g., 17.9% in a reported synthesis ) often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst screening : Testing palladium/copper co-catalysts to improve cross-coupling efficiency.

- Temperature modulation : Elevated temperatures (50–80°C) may accelerate sluggish steps but risk decomposition.

- Protecting groups : Introducing temporary groups (e.g., acetyl) on reactive amines to prevent undesired side products .

Q. What experimental frameworks are recommended for evaluating the pharmacological potential of this compound analogs?

Bioactivity assessment should integrate:

- In vitro assays : Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .

- In vivo models : Rodent models for analgesia (e.g., tail-flick test) with dose-response profiling .

- Structural analogs : Modifying substituents (e.g., halogenation at the pyrazole 5-position) to probe SAR trends .

Q. How should researchers address discrepancies in biological activity data reported for structurally similar pyrazole derivatives?

Contradictions in bioactivity often arise from subtle structural differences. Resolution methods include:

- Substituent analysis : Comparing electronic effects (e.g., electron-withdrawing groups at the 3-position reduce metabolic stability) .

- Computational modeling : Density functional theory (DFT) calculations to predict binding affinities or metabolic pathways .

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed IC50 measurement protocols) to minimize variability .

Methodological Notes

- Data contradiction analysis : Cross-reference spectral data (e.g., NMR shifts) with synthetic steps to identify impurities or isomerism .

- Advanced purification : Use preparative HPLC for challenging separations, particularly for regioisomeric byproducts .

- Safety protocols : Handle methylamine derivatives in fume hoods due to lachrymator properties; refer to SDS guidelines for storage (e.g., inert atmosphere, −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.